molecular formula C17H27N3O4S B2676696 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-phenoxypropanamide CAS No. 2415571-02-5

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-phenoxypropanamide

Cat. No.: B2676696
CAS No.: 2415571-02-5
M. Wt: 369.48
InChI Key: QFUKYZUGNYUMPI-UHFFFAOYSA-N
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Description

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-phenoxypropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a phenoxy group, and a dimethylsulfamoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes. The dimethylsulfamoyl group is then introduced through sulfonation reactions, and the phenoxy group is attached via etherification reactions. The final step involves the formation of the amide bond, which can be achieved through amidation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using high-purity starting materials and solvents. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-phenoxypropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

  • **Substitution

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-14(24-16-7-5-4-6-8-16)17(21)18-13-15-9-11-20(12-10-15)25(22,23)19(2)3/h4-8,14-15H,9-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUKYZUGNYUMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)S(=O)(=O)N(C)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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